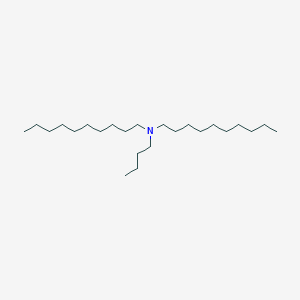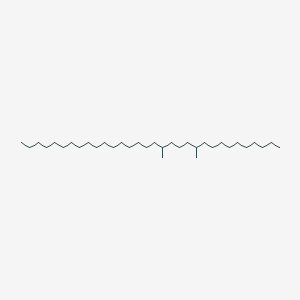
11,15-Dimethyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70 It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.
Analyse Des Réactions Chimiques
Types of Reactions
11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.
Applications De Recherche Scientifique
11,15-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Mécanisme D'action
The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
11,15-Dimethylheptatriacontane: Another long-chain alkane with similar structural properties but a longer carbon chain (C39H80).
10,22-Dimethyldotriacontane: A structurally similar compound with methyl groups at different positions on the carbon chain.
Uniqueness
11,15-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties. This positioning can affect its melting point, boiling point, and reactivity compared to other similar long-chain alkanes.
Propriétés
Numéro CAS |
73189-43-2 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
11,15-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
Clé InChI |
UUJDZYYGXRDHGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



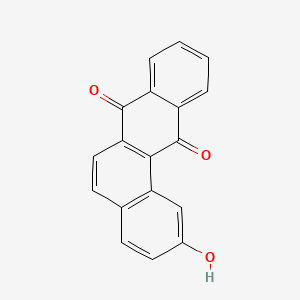

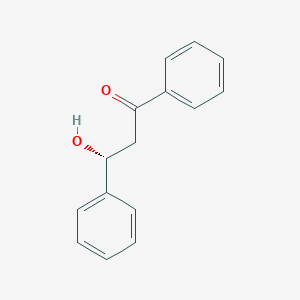
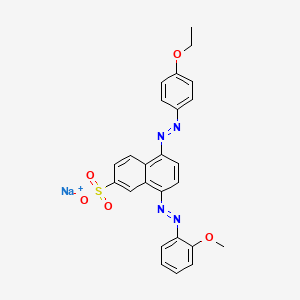
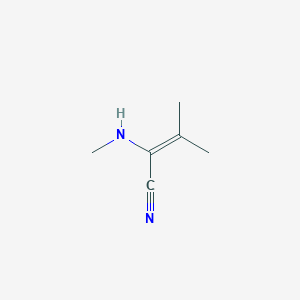
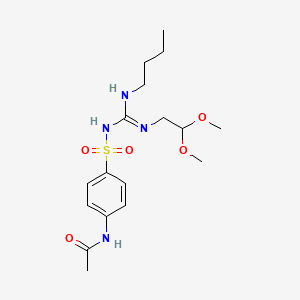
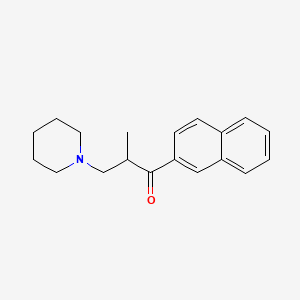


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
